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molecular formula C11H14N4O B8441881 4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine

4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine

Cat. No. B8441881
M. Wt: 218.26 g/mol
InChI Key: NVVFLYHQVSDNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205326B2

Procedure details

1-[3-(4-Nitro-phenoxy)-propyl]-1H-[1,2,3]triazole (2.87 g, 11.6 mmol) is dissolved in THF (40 ml) and hydrogenated for 2.5 h in the presence of palladium on charcoal (10%, 500 mg). After filtration and concentration in vacuo 4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine can be isolated as orange oil which is precipitated with diethyl ether. Yield 2.48 g (98%)
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([O:8][CH2:9][CH2:10][CH2:11][N:12]2[CH:16]=[CH:15][N:14]=[N:13]2)=[CH:6][CH:5]=1)([O-])=O>C1COCC1.[Pd]>[N:12]1([CH2:11][CH2:10][CH2:9][O:8][C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:18][CH:17]=2)[CH:16]=[CH:15][N:14]=[N:13]1

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCCN2N=NC=C2)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and concentration in vacuo 4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine
CUSTOM
Type
CUSTOM
Details
can be isolated as orange oil which
CUSTOM
Type
CUSTOM
Details
is precipitated with diethyl ether

Outcomes

Product
Name
Type
Smiles
N1(N=NC=C1)CCCOC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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